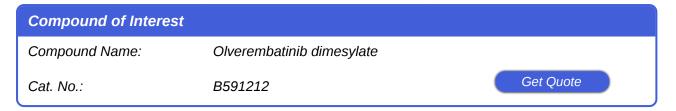


Application Notes and Protocols for Olverembatinib Dimesylate in Mouse Xenograft Models

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Olverembatinib dimesylate is a potent, third-generation BCR-ABL tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy against a wide range of BCR-ABL mutations, including the gatekeeper T315I mutation, which confers resistance to many first and second-generation TKIs. These application notes provide a comprehensive overview of the preclinical use of olverembatinib dimesylate in mouse xenograft models, summarizing key dosage information and providing detailed experimental protocols. This document is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy of olverembatinib.

Introduction

Chronic Myeloid Leukemia (CML) and Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL) are hematological malignancies driven by the constitutively active BCR-ABL tyrosine kinase. While TKIs have revolutionized the treatment of these diseases, acquired resistance, often due to mutations in the ABL kinase domain, remains a significant clinical challenge. Olverembatinib is a novel TKI designed to overcome this resistance. Preclinical evaluation in mouse xenograft models is a critical step in the development of such targeted



therapies, allowing for the assessment of in vivo efficacy, pharmacokinetics, and pharmacodynamics.

Mechanism of Action

Olverembatinib is an ATP-competitive inhibitor that binds to the kinase domain of both wild-type and mutated BCR-ABL, including the T315I mutant.[1] By blocking the kinase activity, olverembatinib inhibits the phosphorylation of downstream signaling proteins, thereby disrupting the pathways that drive the proliferation and survival of leukemic cells.[1] This ultimately leads to cell cycle arrest and apoptosis.[2][3] Beyond BCR-ABL, olverembatinib has shown inhibitory activity against other kinases such as FLT3, FGFR1, and PDGFR α .[2]

Data Presentation: Olverembatinib Dimesylate Dosage in Mouse Models

The following tables summarize the reported dosages of **olverembatinib dimesylate** used in various mouse xenograft and allograft studies.

Cell Line	Mouse Model Type	Dosage	Administrat ion Route	Treatment Schedule	Reference
K562 (CML)	Xenograft	5 mg/kg/day	Oral	Daily	[4]
K562 (CML)	Xenograft	10 mg/kg/day	Oral	Daily	[4]
Ku812 (CML)	Xenograft	10 mg/kg/day	Oral	Daily	[4]
Ba/F3 (BCR- ABL WT)	Allograft	20 mg/kg/day	Oral	Daily	[4]
Ba/F3 (BCR- ABL T315I)	Allograft	20 mg/kg/day	Oral	Daily	[4]
PC12 (#5F7, SDHB knock- down)	Xenograft	10 mg/kg	Oral	Every Other Day	[5]
PC12 (#5F7, SDHB knock- down)	Xenograft	20 mg/kg	Oral	Every Other Day	[5]



Experimental Protocols

This section provides a detailed, representative protocol for a subcutaneous xenograft study in mice.

Materials

- Cell Lines: K562, Ku812, or Ba/F3 cells expressing BCR-ABL constructs.
- Animals: Immunocompromised mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old.
- · Reagents:
 - Olverembatinib dimesylate
 - Vehicle for drug formulation (e.g., 0.5% methylcellulose)
 - Phosphate-buffered saline (PBS), sterile
 - Matrigel (optional)
 - Anesthetics (e.g., isoflurane, ketamine/xylazine)
- Equipment:
 - Laminar flow hood
 - Hemocytometer or automated cell counter
 - Syringes and needles (27-30 gauge)
 - Animal housing facility (pathogen-free)
 - Calipers
 - Oral gavage needles

Methods



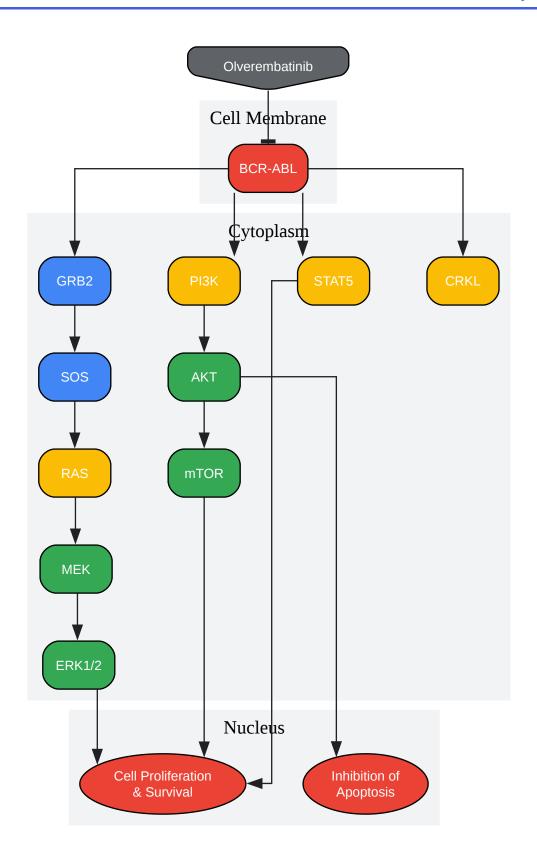
- · Cell Culture and Preparation:
 - Culture cancer cells in appropriate media and conditions to mid-log phase.
 - On the day of injection, harvest cells and wash twice with sterile PBS.
 - Resuspend the cell pellet in sterile PBS (or a 1:1 mixture of PBS and Matrigel) to the desired concentration (e.g., 5 x 10⁶ to 10 x 10⁶ cells per 100-200 μL).
 - Maintain cell suspension on ice until injection.
- Tumor Cell Implantation:
 - Anesthetize the mice.
 - Inject the cell suspension (100-200 μL) subcutaneously into the flank of each mouse.
 - Monitor the mice for recovery from anesthesia.
- Tumor Growth Monitoring:
 - Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
 - Measure tumor dimensions (length and width) with calipers every 2-3 days.
 - Calculate tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2.
 - Monitor the body weight of the mice as an indicator of general health.
- Drug Preparation and Administration:
 - Prepare a stock solution of olverembatinib dimesylate and formulate the required concentration in the chosen vehicle.
 - Randomize mice into treatment and control groups (n=8-10 mice per group).
 - Administer olverembatinib or vehicle to the respective groups via oral gavage at the predetermined dosage and schedule.



- Efficacy Evaluation:
 - Continue to monitor tumor growth and body weight throughout the study.
 - The primary endpoint is typically tumor growth inhibition.
 - At the end of the study (based on tumor size limits or a predetermined time point),
 euthanize the mice.
 - Excise the tumors, weigh them, and process for further analysis (e.g., histology, Western blot, PCR).

Mandatory Visualizations Signaling Pathway Diagram









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